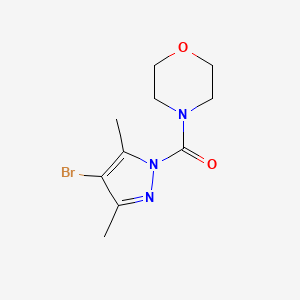

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone

Description

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone is a pyrazole-based methanone derivative featuring a bromo-substituted pyrazole ring and a morpholine moiety. Pyrazole derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name |

(4-bromo-3,5-dimethylpyrazol-1-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O2/c1-7-9(11)8(2)14(12-7)10(15)13-3-5-16-6-4-13/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZYAMKWJPXXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)N2CCOCC2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst.

Attachment of the Morpholine Ring: The brominated pyrazole is then reacted with morpholine in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.

Reduction Products: Reduction can yield reduced pyrazole derivatives.

Chemistry:

Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex heterocyclic compounds.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

Pharmacological Studies: The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent.

Drug Development: It can be explored for its potential as a lead compound in drug discovery.

Industry:

Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Conformations

The compound’s structural analogs differ primarily in substituents on the pyrazole ring and the aromatic/heterocyclic ketone moiety. Key comparisons include:

Key Insights from Comparisons

- Steric and Electronic Effects : The 4-bromo-3,5-dimethyl substitution in the target compound provides greater steric hindrance and electron-withdrawing character compared to analogs like the 4-chloro derivative . This may enhance stability but reduce reactivity in nucleophilic substitutions.

- Morpholino-containing analogs are expected to exhibit greater conformational flexibility due to the non-aromatic nature of the morpholine ring.

- Synthetic Accessibility: Brominated pyrazoles (e.g., those in ) often require multi-step halogenation, whereas morpholino methanones may involve nucleophilic substitution of bromine with morpholine under basic conditions.

Biological Activity

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone, identified by its CAS number 431978-09-5, is a heterocyclic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with bromine and methyl substitutions, along with a morpholine moiety linked via a methanone group. This unique structure may enhance its solubility and bioavailability compared to similar compounds.

| Property | Value |

|---|---|

| IUPAC Name | (4-bromo-3,5-dimethylpyrazol-1-yl)-morpholin-4-ylmethanone |

| Molecular Formula | C10H14BrN3O2 |

| Molecular Weight | 288.14 g/mol |

Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the bromine atom in the pyrazole ring can enhance reactivity and binding affinity to specific receptors or enzymes.

Anticancer Activity

Preliminary studies suggest that (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone may possess anticancer properties. For instance, related pyrazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through the dysregulation of cell cycle proteins and microtubule dynamics.

A study on similar pyrazole derivatives reported IC50 values indicating potent antiproliferative effects across various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-phenyl-4-quinolone | PC-3 | 0.85 |

| HepG2 | 1.81 | |

| A549 | 0.90 |

These findings suggest that (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone could similarly affect cancer cell proliferation.

Antibacterial Activity

The antibacterial potential of this compound has not been extensively studied; however, related compounds have shown promising results against various bacterial strains. For example, some pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 mg/mL to 100 mg/mL against resistant strains of Salmonella Typhi.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Derivative A | S. Typhi | 6.25 |

| Derivative B | E. coli | 12.5 |

Case Studies

Several studies have explored the biological activities of pyrazole-based compounds:

- Anticancer Mechanisms : Research has documented the ability of certain pyrazole derivatives to induce G2/M cell cycle arrest and apoptosis in prostate cancer cells through modulation of cyclin-dependent kinases (CDKs) and Bcl family proteins.

- Antimicrobial Efficacy : A recent investigation into a series of pyrazole derivatives indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the molecular structure can enhance efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are often prepared by refluxing hydrazine derivatives with ketones or chalcones in ethanol, followed by crystallization . Optimization involves adjusting stoichiometric ratios (e.g., 1:3 molar ratios of chalcone to hydrazine derivatives) and reaction duration (e.g., 12-hour reflux) to maximize yield and purity .

- Key Data : Crystallization in ethanol at room temperature for 14 days yields high-purity crystals suitable for X-ray diffraction studies .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirming its identity?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential for determining bond angles (e.g., C–N–N–C torsion angles of ~73.4°) and intermolecular interactions . Complementary techniques include:

- FT-IR : To confirm carbonyl (C=O) and morpholine ring vibrations.

- NMR : H and C NMR to verify substitution patterns (e.g., bromine and methyl groups on the pyrazole ring) .

- Validation : Cross-referencing SC-XRD data with computational models (e.g., DFT) ensures structural accuracy .

Advanced Research Questions

Q. How does the morpholino group influence the compound’s electronic and steric properties in coordination chemistry or catalysis?

- Methodology : Density Functional Theory (DFT) calculations can map electron density distribution, showing how the morpholino group’s lone pairs affect ligand-metal binding . Experimental validation involves comparing catalytic activity with/without the morpholino substituent.

- Case Study : In similar pyrazolyl-morpholine hybrids, the morpholino oxygen participates in hydrogen bonding, stabilizing crystal packing .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodology :

- Dose-Response Analysis : Test multiple concentrations to identify non-linear pharmacokinetics.

- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., morpholine ring oxidation) that may reduce efficacy in vivo .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to target proteins. Key parameters include:

- Binding Energy : Calculated ΔG values for ligand-receptor complexes.

- Residue Interactions : Identify critical amino acids (e.g., Asp/Lys in ATP-binding pockets) .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 1–3 months, with HPLC monitoring for degradation peaks .

- Control Samples : Include antioxidants (e.g., BHT) to isolate oxidation pathways .

Q. How can crystallographic data be leveraged to design derivatives with enhanced solubility or bioavailability?

- Methodology : Analyze crystal packing motifs (e.g., π-π stacking vs. hydrogen bonding) to identify substituents that disrupt lattice energy. For example:

- Introducing polar groups (e.g., –OH or –NH) at the pyrazole C4 position increases aqueous solubility .

- Case Study : Morpholino-containing analogs show improved solubility compared to piperidine derivatives due to reduced hydrophobicity .

Contradictions & Limitations

Q. Why might spectroscopic data conflict with computational predictions for this compound?

- Root Cause : Discrepancies often arise from solvent effects in experimental NMR/IR vs. gas-phase DFT calculations.

- Resolution : Use implicit solvent models (e.g., PCM in Gaussian) to simulate experimental conditions .

Q. What are the limitations of using HSI (Hyperspectral Imaging) for tracking this compound in environmental samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.